molecular formula C8H7ClN2O2 B15051887 4-Chloro-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

4-Chloro-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

Cat. No.: B15051887
M. Wt: 198.60 g/mol
InChI Key: SJCNQTUVVRQRPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of chlorine and methoxy groups on the pyrrolo[2,3-b]pyridine scaffold enhances its chemical reactivity and biological activity.

Preparation Methods

The synthesis of 4-chloro-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Cyclization: The initial step involves the cyclization of a suitable precursor to form the pyrrolo[2,3-b]pyridine core.

    Chlorination: Introduction of the chlorine atom at the 4-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Methoxylation: The methoxy group is introduced at the 6-position through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

4-Chloro-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the chlorine atom is replaced by an aryl or alkyl group.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar compounds to 4-chloro-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one include other pyrrolo[2,3-b]pyridine derivatives such as:

  • 4-Chloro-3-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
  • 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one

These compounds share the pyrrolo[2,3-b]pyridine core but differ in the substituents attached to the ring system. The unique combination of chlorine and methoxy groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.60 g/mol

IUPAC Name

4-chloro-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C8H7ClN2O2/c1-13-7-3-5(9)4-2-6(12)10-8(4)11-7/h3H,2H2,1H3,(H,10,11,12)

InChI Key

SJCNQTUVVRQRPL-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(CC(=O)N2)C(=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.